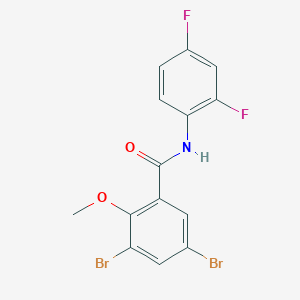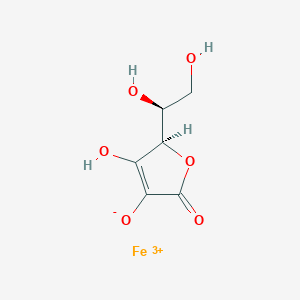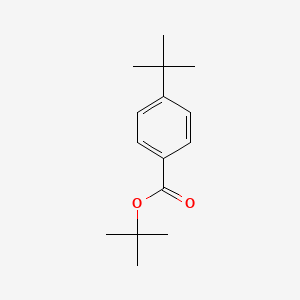![molecular formula C12H16O3SSi B14349904 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione CAS No. 94445-47-3](/img/structure/B14349904.png)
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is an organosilicon compound featuring a trimethylsilyl group attached to a benzothiopyranone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione typically involves the reaction of a benzothiopyranone derivative with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiopyranone ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
科学研究应用
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, facilitating reactions that would otherwise be challenging. The benzothiopyranone core can participate in various chemical transformations, making the compound versatile in synthetic applications.
相似化合物的比较
Similar Compounds
- 4-[(Trimethylsilyl)ethynyl]benzoic acid
- 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol
Uniqueness
4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is unique due to its combination of a trimethylsilyl group and a benzothiopyranone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
属性
CAS 编号 |
94445-47-3 |
|---|---|
分子式 |
C12H16O3SSi |
分子量 |
268.41 g/mol |
IUPAC 名称 |
(1,1-dioxo-2H-thiochromen-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H16O3SSi/c1-17(2,3)15-11-8-9-16(13,14)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChI 键 |
CBUTWWGOPSIXPQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CCS(=O)(=O)C2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)




![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



